molecular formula C5H4FNO2S B2387307 Pyridine-4-sulfonyl fluoride CAS No. 165053-24-7

Pyridine-4-sulfonyl fluoride

Cat. No. B2387307
CAS RN: 165053-24-7
M. Wt: 161.15
InChI Key: XACQINRXYDRMMS-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO2S . It has a molecular weight of 161.16 g/mol . It is a yellow liquid .


Synthesis Analysis

Sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Transition-metal-catalyzed processes based on palladium, copper, and nickel have also been used .


Molecular Structure Analysis

The InChI code for Pyridine-4-sulfonyl fluoride is 1S/C5H4FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H . The Canonical SMILES is C1=CN=CC=C1S(=O)(=O)F .


Chemical Reactions Analysis

Sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, have been used in various chemical reactions. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . They have also been used in sulfur (vi)-fluoride exchange (SuFEx) processes .


Physical And Chemical Properties Analysis

Pyridine-4-sulfonyl fluoride is a yellow liquid . It has a molecular weight of 161.16 g/mol . Its molecular formula is C5H4FNO2S . It has a topological polar surface area of 55.4 Ų .

Scientific Research Applications

Synthesis of Sulfonyl Fluorides

Pyridine-4-sulfonyl fluoride is a valuable synthetic motif that is currently of high interest due to the popularity of the sulfur (VI) fluoride exchange (SuFEx) click chemistry concept . It can be synthesized through an electrochemical oxidative coupling of thiols and potassium fluoride .

SuFEx Click Chemistry

The SuFEx click chemistry concept employs sulfonyl fluorides as stable and robust reagents . Pyridine-4-sulfonyl fluoride can be used in this process to quickly and reliably stitch two molecular building blocks in high yield and selectivity .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Pyridine-4-sulfonyl fluoride can be used in this process to produce diverse functionalized sulfonyl fluorides .

Organic Synthesis

Sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis . They can be used to produce a broad array of structurally diverse reagents in large quantities .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used for various purposes . Pyridine-4-sulfonyl fluoride can be used to study biological systems and understand their physiological and pathological roles .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . Pyridine-4-sulfonyl fluoride can be used to develop new drugs and understand their interactions with biological systems .

Materials Science

In materials science, sulfonyl fluorides are used to develop new materials . Pyridine-4-sulfonyl fluoride can be used in the synthesis of these materials .

Sensing Applications

When combined with specific receptor units, fluorescent dyes can be extremely useful in several applications such as detection and quantification of chemical species . Pyridine-4-sulfonyl fluoride can be used in these sensing applications .

Safety and Hazards

Pyridine-4-sulfonyl fluoride is classified as a dangerous substance. It is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research into sulfonyl fluorides, including Pyridine-4-sulfonyl fluoride, is ongoing. The advent of sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Future research directions include the development of new synthetic methods and applications of sulfonyl fluorides in drug development, polymer science, and biochemistry .

properties

IUPAC Name

pyridine-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQINRXYDRMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-4-sulfonyl fluoride

CAS RN

165053-24-7
Record name pyridine-4-sulfonyl fluoride
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